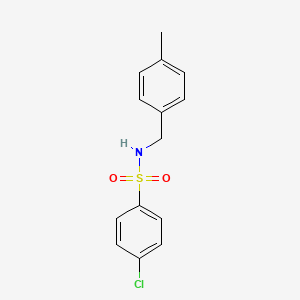
4-chloro-N-(4-methylbenzyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-methylbenzyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 4-chloro-N-(4-methylbenzyl)benzenesulfonamide, involves a substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride . The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere .Molecular Structure Analysis
The molecular structure of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide is represented by the linear formula C14H14ClNO2S . The compound has a molecular weight of 534.038 .Aplicaciones Científicas De Investigación
Anticancer Activity
4-chloro-N-(4-methylbenzyl)benzenesulfonamide: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising results in inhibiting the proliferation of various cancer cell lines, including HeLa, HCT-116, and MCF-7 . The derivatives selectively exhibit high cytotoxic effects on cancer cells while maintaining lower toxicity towards non-tumor cells. This selective cytotoxicity is crucial for developing effective cancer therapies with minimal side effects.
Apoptosis Induction
Some derivatives of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide have been found to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a targeted approach to eliminate cancer cells. These compounds increase the early apoptotic population of cells and elevate the percentage of cells in the sub-G1 phase of the cell cycle, leading to apoptosis through caspase activation.
Metabolic Stability
The metabolic stability of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide derivatives has been assessed in human liver microsomes . This evaluation is crucial for understanding how these compounds are metabolized in the body and their potential as drug candidates. The most active compounds have shown a moderate half-life, indicating a balance between efficacy and the duration of action.
Carbonic Anhydrase IX Inhibition
Derivatives of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide have been studied for their ability to inhibit carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and is associated with tumor hypoxia and altered pH. Inhibiting CA IX can lead to the discovery of novel antiproliferative agents, making it a valuable target for cancer therapy.
Antimicrobial Properties
Research has also explored the antimicrobial properties of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide derivatives . These compounds have been evaluated against various microbial strains, showing potential as antimicrobial agents. This application is particularly relevant in the context of rising antibiotic resistance.
Enzyme Selectivity
The selectivity of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide derivatives for specific enzymes has been a focus of study . Some derivatives have shown remarkable selectivity for CA IX over other carbonic anhydrases, which is significant for targeted cancer therapy. This specificity reduces the likelihood of off-target effects and increases the therapeutic potential of these compounds.
Propiedades
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFBSPJEZOQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-methylbenzyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2876843.png)
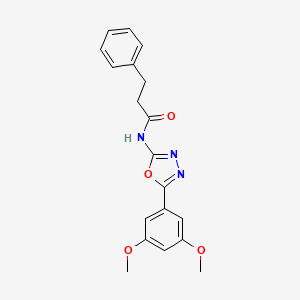
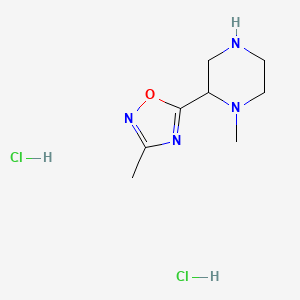

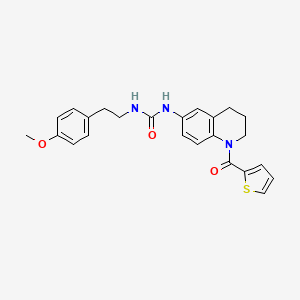
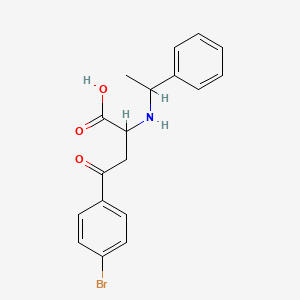
![(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one](/img/structure/B2876849.png)
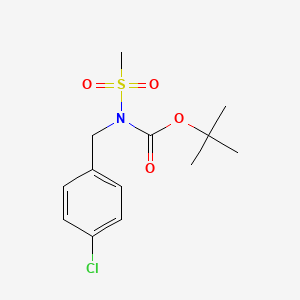
![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)
![3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)
![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)
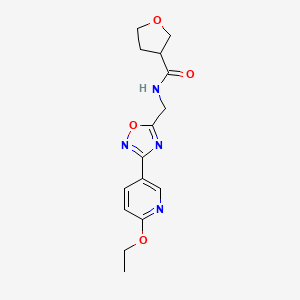
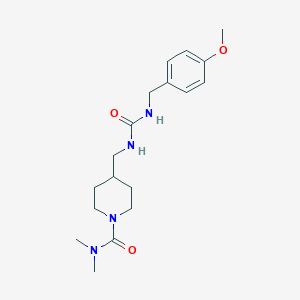
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2876862.png)